molecular formula C10H11ClO2 B13916521 2-Methoxy-4,5-dimethylbenzoyl chloride

2-Methoxy-4,5-dimethylbenzoyl chloride

Cat. No.: B13916521
M. Wt: 198.64 g/mol
InChI Key: CWUNNJOHIVTJGG-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and dimethyl groups at the 2, 4, and 5 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4,5-dimethylbenzoyl chloride can be synthesized through the reaction of 2-methoxy-4,5-dimethylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the benzoic acid with thionyl chloride for an extended period, resulting in the formation of the benzoyl chloride derivative .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran.

    Addition Reactions: Catalysts such as aluminum chloride are used to facilitate the addition reactions.

Major Products Formed:

    Nucleophilic Substitution: The major products are substituted benzoyl derivatives.

    Addition Reactions: The products are typically benzoyl derivatives with added functional groups.

Scientific Research Applications

2-Methoxy-4,5-dimethylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethylbenzoyl chloride involves its reactivity as an electrophile. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the aromatic ring, followed by the elimination of a proton to restore aromaticity . The methoxy and dimethyl groups influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-4,5-dimethylbenzoyl chloride is unique due to the specific positioning of the methoxy and dimethyl groups, which influence its reactivity and the types of reactions it can undergo. The presence of these groups can also affect the compound’s physical properties and its applications in various fields.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-methoxy-4,5-dimethylbenzoyl chloride

InChI

InChI=1S/C10H11ClO2/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3

InChI Key

CWUNNJOHIVTJGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C(=O)Cl

Origin of Product

United States

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